3-Bromo-5-chloromandelic acid
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Overview
Description
2-(3-Bromo-5-chlorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid, where the hydrogen atoms of the methyl group are substituted by a 3-bromo-5-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-chlorobenzaldehyde.
Formation of Cyanohydrin: The aldehyde group is converted to a cyanohydrin by reaction with sodium cyanide in the presence of ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2-(3-Bromo
Properties
Molecular Formula |
C8H6BrClO3 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
XEMPSICQMVAHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(C(=O)O)O |
Origin of Product |
United States |
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